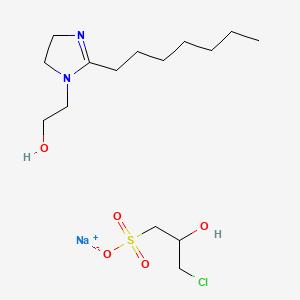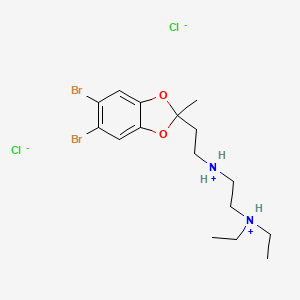![molecular formula C8H10O4 B13770267 methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate CAS No. 90866-43-6](/img/structure/B13770267.png)
methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol: is a chemical compound belonging to the oxabicyclo esters group This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and an appropriate oxidizing agent to form the oxirane ring.
Formation of the Oxabicyclo Structure: The cyclohexene is subjected to an epoxidation reaction using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced through a carboxylation reaction, often using dimethyl carbonate as the reagent.
Hydroxylation: The hydroxyl group at the 5-position is introduced via a hydroxylation reaction, typically using osmium tetroxide (OsO4) as the catalyst.
Industrial Production Methods: In an industrial setting, the production of rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiols (RSH) are used under mild conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amine or thiol derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Its ability to interact with biological targets has led to research into its use as a therapeutic agent for various diseases.
Industry:
Polymer Production: The compound can be used as a monomer in the production of specialized polymers with unique properties.
作用機序
The mechanism by which rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxycarbonyl group and hydroxyl group further modulate its binding affinity and specificity.
類似化合物との比較
- 7-Oxabicyclo[4.1.0]heptane-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Bis[(3,4-epoxycyclohexyl)methyl] adipate
- 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness: Rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[410]-hept-2-en-5-ol stands out due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a hydroxyl group
特性
CAS番号 |
90866-43-6 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)4-2-5(9)7-6(3-4)12-7/h3,5-7,9H,2H2,1H3/t5-,6-,7+/m1/s1 |
InChIキー |
LHPOIQVOXOVXFQ-QYNIQEEDSA-N |
異性体SMILES |
COC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O |
正規SMILES |
COC(=O)C1=CC2C(O2)C(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



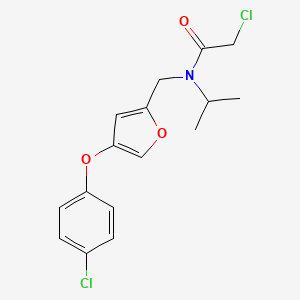
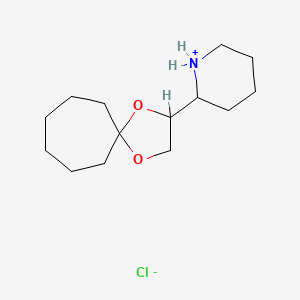
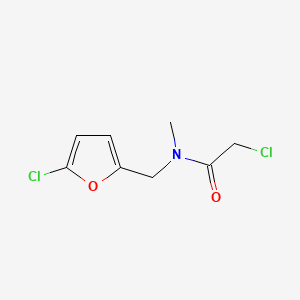
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)

![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
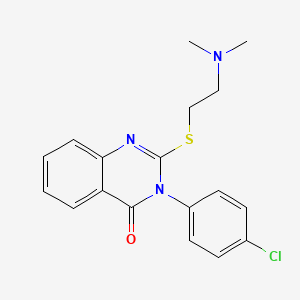
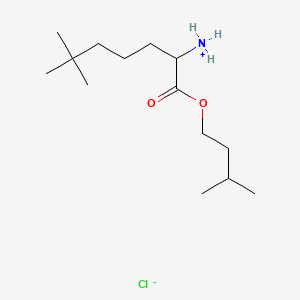


![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
